REACTION_CXSMILES
|
N1C(=O)NC(=O)NC1=O.[CH3:10][C:11]1[N:19]=[CH:18][CH:17]=[CH:16][C:12]=1[C:13]([NH2:15])=O>CN(C=O)C>[CH3:10][C:11]1[N:19]=[CH:18][CH:17]=[CH:16][C:12]=1[C:13]#[N:15]
|
Name
|
|
Quantity
|
418 mg
|
Type
|
reactant
|
Smiles
|
N1C(=O)NC(=O)NC1=O
|
Name
|
|
Quantity
|
613 mg
|
Type
|
reactant
|
Smiles
|
CC1=C(C(=O)N)C=CC=N1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=C(C(=O)N)C=CC=N1
|
Name
|
|
Quantity
|
2.5 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred for 2.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled in ice
|
Type
|
ADDITION
|
Details
|
then poured into ice
|
Type
|
EXTRACTION
|
Details
|
The reaction was extracted with ethyl acetate until the organic layer no longer contained product
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers, were dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
Purified on normal phase chromatography with ethyl acetate/heptane 0 to 50 gradient
|
Type
|
CUSTOM
|
Details
|
Yield (216 mg, 41%)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |